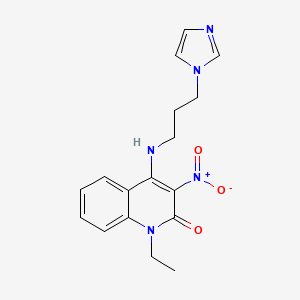

1-Ethyl-4-(3-imidazol-1-ylpropylamino)-3-nitroquinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-4-(3-imidazol-1-ylpropylamino)-3-nitroquinolin-2-one (EIPLA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EIPLA is a quinoline derivative that has been synthesized through a multi-step process involving the condensation of 3-amino-1-propanol with 2-nitrobenzaldehyde, followed by the reaction with ethyl acetoacetate and imidazole. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Research has demonstrated the use of related quinoline and imidazole derivatives in organic synthesis. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been employed as an effective, halogen-free, and reusable Brønsted acidic ionic liquid catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimethyl-5-oxoquinoline-3-carboxylates through a one-pot condensation process. This method is lauded for its cleanliness, simplicity, and high yield over a short reaction time, with the catalyst being recyclable and reusable without significant loss in activity (Khaligh, 2014).

Heterocyclic Chemistry

Studies on heterocycles fused to quinoline derivatives reveal the synthesis of various complex structures, which could have implications for drug design and development. For example, the synthesis of imidazoquinoline-7-carboxylic acids and esters from ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate demonstrates the versatility of quinoline derivatives in generating bioactive compounds (Al-Dweik et al., 2009).

Catalysis

Nickel complexes bearing imidazole-linked quinoline amine derivatives have been synthesized and characterized for their catalytic activities in ethylene oligomerization. These complexes show varying degrees of catalytic activity and selectivity, highlighting the potential of quinoline and imidazole derivatives in catalysis and material science applications (Wang et al., 2009).

Material Science

Quinoline and imidazole derivatives also find applications in material science, including the development of novel ligands and complexes with potential optical, electronic, or catalytic properties. The study on the optically active and racemic products of monocondensation reactions involving quinoline derivatives underscores their significance in synthesizing compounds with specific chiral properties, which is crucial for developing advanced materials and pharmaceuticals (Kwiatkowski et al., 1999).

Propriétés

IUPAC Name |

1-ethyl-4-(3-imidazol-1-ylpropylamino)-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-2-21-14-7-4-3-6-13(14)15(16(17(21)23)22(24)25)19-8-5-10-20-11-9-18-12-20/h3-4,6-7,9,11-12,19H,2,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWNLJXMAYGDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)

![N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide](/img/structure/B2865967.png)